4-Amino-p-quaterphenyl
Overview
Description
4-Amino-p-quaterphenyl is an organic compound consisting of a chain of four benzene rings connected in the para position, with an amino group attached to one of the terminal benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-p-quaterphenyl typically involves the coupling of smaller aromatic compounds. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction carried out under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-p-quaterphenyl undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-p-quaterphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic dyes, pigments, and as a component in electronic devices
Mechanism of Action
The mechanism by which 4-Amino-p-quaterphenyl exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The compound’s planar structure allows it to intercalate between DNA bases, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
4-Amino-p-quaterphenyl can be compared with other similar compounds such as:
Biphenyl: Consists of two benzene rings connected by a single bond.
Terphenyl: Contains three benzene rings connected in a linear fashion.
p-Quaterphenyl: Similar to this compound but without the amino group
The presence of the amino group in this compound makes it more reactive and versatile for various chemical modifications, distinguishing it from its simpler counterparts.
Properties
IUPAC Name |
4-[4-(4-phenylphenyl)phenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c25-24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMWAWDYFKKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260768 | |
Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25660-12-2 | |
Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25660-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′:4′,1′′:4′′,1′′′-Quaterphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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